molecular formula C15H17N5O5 B10955926 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B10955926
M. Wt: 347.33 g/mol
InChI Key: QYFSMFKHOVEQNY-UHFFFAOYSA-N
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Description

The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Ethanimidamide Moiety: The ethanimidamide group is introduced through a condensation reaction with an appropriate amine derivative.

    Coupling with the Methoxyphenyl Carbonyl Group: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Drug Development:

Medicine

    Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

    Anti-inflammatory: It may have potential as an anti-inflammatory agent due to its ability to modulate specific biochemical pathways.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide exerts its effects is primarily through interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The methoxyphenyl moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-chlorophenyl)carbonyl]oxy}ethanimidamide
  • (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-hydroxyphenyl)carbonyl]oxy}ethanimidamide

Uniqueness

  • Structural Features : The presence of the methoxy group in (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide distinguishes it from similar compounds, potentially enhancing its biological activity and solubility.
  • Biological Activity : The specific combination of functional groups in this compound may result in unique interactions with biological targets, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C15H17N5O5

Molecular Weight

347.33 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 4-methoxybenzoate

InChI

InChI=1S/C15H17N5O5/c1-9-14(20(22)23)10(2)19(17-9)8-13(16)18-25-15(21)11-4-6-12(24-3)7-5-11/h4-7H,8H2,1-3H3,(H2,16,18)

InChI Key

QYFSMFKHOVEQNY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)OC)N)C)[N+](=O)[O-]

Origin of Product

United States

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